1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Description
1-(2-Chlorophenyl)-3-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H15ClN2O3S and its molecular weight is 362.83. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
Protection of Alcohols as Ethers
Chlorotetrahydrofuran (2-Cl-THF) is utilized to protect alcohols, phenols, acids, and other functional groups as tetrahydro-2-furanyl derivatives. This method provides a general procedure for protecting the hydroxyl function, with the THF group being removable by acid catalyzed hydrolysis or methanol reaction. This application underscores the versatility of furan derivatives in synthetic chemistry (Kruse et al., 2010).
Novel Pyridine and Naphthyridine Derivatives Synthesis
Formation of Naphthyridine Derivatives
Furan and thiophene derivatives can undergo dimerization and react with urea derivatives to form novel pyrimido[4,5-H][1,6]naphthyridine derivatives. This highlights the role of furan and thiophene in the synthesis of complex nitrogen-containing heterocycles, which have potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2010).
Mechanism of Metabolic Cleavage
Study on Furan Ring Cleavage
Research on the metabolic cleavage of furan rings in hypolipidemic agents demonstrates the complex metabolic pathways involved in the biotransformation of furan-containing compounds. This knowledge is crucial for drug development and toxicological assessments, as it provides insight into how furan derivatives are metabolized in the body (Kobayashi et al., 1987).
Dye-Sensitized Solar Cells
Performance of Phenothiazine-Based Solar Cells
The effect of different conjugated linkers, including furan, on the performance of dye-sensitized solar cells is studied. Compounds with furan as a conjugated linker showed improved solar energy-to-electricity conversion efficiency, indicating the potential of furan derivatives in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c18-13-4-1-2-5-14(13)20-16(21)19-11-17(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUKWPGMFGNGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.